![molecular formula C24H25N7O3 B6579000 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethoxybenzoyl)piperazine CAS No. 920389-79-3](/img/structure/B6579000.png)

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethoxybenzoyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

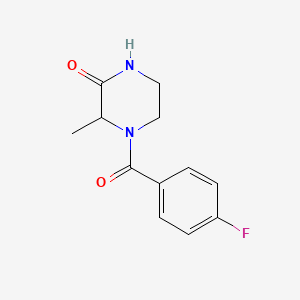

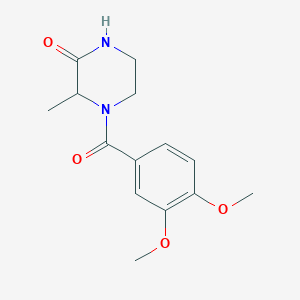

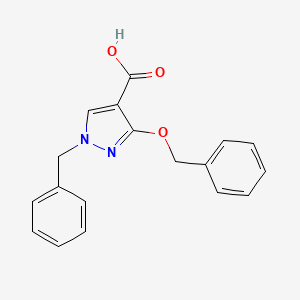

This compound is a complex organic molecule with the molecular formula C24H25N7O3 . It belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group at the 3-position and a piperazine ring at the 7-position. The piperazine ring is further substituted with a 3,5-dimethoxybenzoyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 459.51 . Other physical and chemical properties such as solubility are not specified in the available resources .Applications De Recherche Scientifique

- 1,2,3-triazoles, including our compound of interest, have become privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive for designing novel drugs .

- Notable examples include anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, and anticancer drug carboxyamidotriazole, which all feature a 1,2,3-triazole core .

- Researchers have explored various synthetic approaches to prepare 1,2,3-triazoles. These methods include Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide alkyne cycloaddition .

- 1,2,3-triazoles serve as building blocks in polymer design. Their incorporation into polymer chains can enhance material properties, such as mechanical strength, thermal stability, and solubility .

- The unique electronic and structural properties of 1,2,3-triazoles make them valuable in supramolecular chemistry. They participate in host-guest interactions, self-assembly, and molecular recognition .

- 1,2,3-triazoles are used for bioconjugation, linking biomolecules (e.g., proteins, peptides) to other entities. The click chemistry approach, which involves 1,3-dipolar cycloaddition, is particularly popular for this purpose .

- The compound’s aromatic character and stability make it suitable for fluorescent imaging probes. Researchers have functionalized 1,2,3-triazoles with fluorophores for cellular imaging .

Drug Discovery

Organic Synthesis

Polymer Chemistry

Supramolecular Chemistry

Bioconjugation and Chemical Biology

Fluorescent Imaging and Materials Science

Orientations Futures

Propriétés

IUPAC Name |

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O3/c1-33-19-12-18(13-20(14-19)34-2)24(32)30-10-8-29(9-11-30)22-21-23(26-16-25-22)31(28-27-21)15-17-6-4-3-5-7-17/h3-7,12-14,16H,8-11,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYHDLVXJHVAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6578923.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6578925.png)

![2-(5-chlorothiophen-2-yl)-5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6578948.png)

![2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B6578954.png)

![1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B6578969.png)

![ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate](/img/structure/B6578977.png)

![2-phenyl-7-(piperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6578981.png)

![1-[2-(ethylsulfanyl)benzoyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B6578998.png)

![2-[(2-chloro-6-fluorophenyl)methyl]-7-(4-ethoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6579004.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B6579016.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B6579017.png)